3-(4-Chlorophenyl)pyridine-2-carbonitrile
Description
Overview of Pyridinecarbonitrile Derivatives in Contemporary Chemical Research
Pyridinecarbonitrile derivatives are recognized as crucial intermediates in the synthesis of a multitude of biologically active molecules and functional materials. nih.gov Their utility is vast, ranging from pharmaceuticals to dyes and pigments. cymitquimica.com The pyridine-3-carbonitrile (B1148548) moiety, in particular, is a key structural component in many pharmaceutical compounds. nih.gov Research has demonstrated that these derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. nih.gov
The synthesis of highly substituted pyridine (B92270) derivatives is an area of intense research, with multicomponent reactions being a particularly efficient approach. nih.gov For instance, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. nih.gov The versatility of the pyridinecarbonitrile scaffold allows for extensive structural modifications, enabling chemists to fine-tune the properties of the resulting molecules for specific applications.
Significance of Chlorophenyl and Nitrile Functionalities in Heterocyclic Systems
The incorporation of a chlorophenyl group and a nitrile group into a heterocyclic system like pyridine has profound effects on the molecule's properties and reactivity.
The chlorophenyl group is a common substituent in medicinal chemistry and materials science. The chlorine atom, being an electronegative and lipophilic halogen, can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It can also participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and binding to biological targets. The presence of the 4-chlorophenyl substituent can impact the electronic properties and reactivity of the parent molecule. cymitquimica.com In the context of pyridinecarbonitriles, the chlorophenyl group has been incorporated into derivatives that show promising cytotoxic activity against various cancer cell lines. researchgate.net
The nitrile group (-CN) is a versatile functional group in organic synthesis. researchgate.net Its strong electron-withdrawing nature can activate the pyridine ring for nucleophilic substitution reactions. cymitquimica.com Furthermore, the nitrile group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, providing a gateway to a diverse range of chemical structures. researchgate.net In drug design, the nitrile group can act as a bioisostere for other functional groups and can enhance binding affinity to target proteins through hydrogen bonding and other polar interactions. cymitquimica.com
Positioning of 3-(4-Chlorophenyl)pyridine-2-carbonitrile within Advanced Organic Synthesis
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its significant potential as a versatile intermediate in advanced organic synthesis. Its value lies in its capacity to serve as a scaffold for the construction of more complex molecular architectures.
The general synthetic utility of such compounds is evident from studies on closely related structures. For example, various substituted 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles have been synthesized and shown to possess antimicrobial and cytotoxic activities. nih.gov These syntheses often involve multi-step sequences where the pyridinecarbonitrile core is assembled and then further functionalized.
The reactivity of the nitrile group and the potential for cross-coupling reactions at the pyridine ring positions make this compound a promising starting material. It could potentially be used in the synthesis of fused heterocyclic systems or as a key fragment in the preparation of ligands for catalysis or novel pharmaceutical agents. The combination of the pyridine ring, the nitrile group, and the chlorophenyl moiety provides multiple reactive sites for further chemical transformations.
Below are tables detailing the basic properties of this compound and examples of related pyridinecarbonitrile derivatives found in the literature, highlighting the synthetic and biological importance of this class of compounds.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₇ClN₂ |
| Molecular Weight | 214.65 g/mol urfu.ru |
| IUPAC Name | This compound |
| Description | Versatile small molecule scaffold urfu.ru |
Table 2: Examples of Related Pyridinecarbonitrile Derivatives in Research
| Compound Name | Key Findings |
| 6'-(4-chlorophenyl)-3,4'-bipyridine-3'-carbonitriles | Synthesized and evaluated for antimicrobial and cytotoxic activity. nih.gov |
| 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Used as a scaffold to build novel antineoplastic agents. nih.gov |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Synthesized and screened for their potential to inhibit kinases and exhibit anticancer activity. |
| 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles | Of practical interest due to antibiotic and antitumor activities, and use as enzyme inhibitors. |
Properties
IUPAC Name |
3-(4-chlorophenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWASMAZWFRZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742799 | |
| Record name | 3-(4-Chlorophenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-94-7 | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Chlorophenyl Pyridine 2 Carbonitrile
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For 3-(4-Chlorophenyl)pyridine-2-carbonitrile, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been utilized to obtain a comprehensive vibrational profile.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of this compound reveals a number of characteristic absorption bands that are indicative of its constituent functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp absorption, typically observed in the region of 2200-2240 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine (B92270) and chlorophenyl rings appear at wavenumbers above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group gives rise to a strong absorption in the fingerprint region, generally between 1000 and 1100 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopic Studies
Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. The symmetric stretching of the aromatic rings and the nitrile group often produce strong signals in the Raman spectrum. The C-H in-plane and out-of-plane bending vibrations, as well as the skeletal deformations of the rings, can also be identified. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes.
Assignment of Characteristic Vibrational Modes
The detailed assignment of the observed vibrational frequencies from FT-IR and FT-Raman spectra is crucial for a complete structural characterization. These assignments are often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and modes of a molecule.
Table 1: Assignment of Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2230 | C≡N | Stretching |
| ~1600-1550 | Aromatic C=C | Stretching |
| ~1500-1400 | Aromatic C=N | Stretching |
| ~1100-1000 | C-Cl | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR have been employed to elucidate the structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound displays distinct signals for the protons on the pyridine and chlorophenyl rings. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment and spatial relationships. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the nitrogen atom and the ring current. The protons on the 4-chlorophenyl group will appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring.
Table 2: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.8 | Doublet of doublets | H-6 (Pyridine) |
| ~8.0 | Doublet of doublets | H-4 (Pyridine) |
| ~7.6 | Doublet | H-2', H-6' (Chlorophenyl) |
| ~7.5 | Doublet | H-3', H-5' (Chlorophenyl) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom of the nitrile group (C≡N) is typically found in the range of δ 115-125 ppm. The carbon atoms of the pyridine and chlorophenyl rings appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chlorine (C-Cl) will also have a characteristic chemical shift.
Table 3: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~152 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~138 | C-1' (Chlorophenyl) |
| ~135 | C-4' (Chlorophenyl) |
| ~130 | C-2', C-6' (Chlorophenyl) |
| ~129 | C-3', C-5' (Chlorophenyl) |
| ~125 | C-5 (Pyridine) |
| ~118 | C-3 (Pyridine) |
| ~117 | C≡N (Nitrile) |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While one-dimensional NMR spectroscopy provides fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for elucidating the stereochemistry and conformational preferences of this compound. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful in this regard.
A COSY experiment would be expected to reveal the through-bond scalar couplings between adjacent protons. For this compound, this would primarily manifest as correlations between the protons on the pyridine ring. The expected coupling patterns would help to definitively assign the signals for H-4, H-5, and H-6 of the pyridine ring.
More critically for conformational analysis, a NOESY experiment, which detects through-space correlations between protons that are in close spatial proximity, would be invaluable. The key dihedral angle in this compound is between the pyridine and the 4-chlorophenyl rings. The rotational barrier around the C3-C1' single bond determines the preferred conformation of the molecule. A NOESY spectrum would likely show correlations between the H-4 proton of the pyridine ring and the ortho-protons (H-2' and H-6') of the chlorophenyl ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial arrangement. The observation and relative intensities of these NOE signals would allow for the determination of the time-averaged torsional angle between the two aromatic rings.
Based on studies of structurally similar biaryl compounds, it is anticipated that steric hindrance between the substituents on the two rings would lead to a non-planar conformation. The degree of this twist would be quantifiable through detailed analysis of NOESY data and could be further supported by computational modeling.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-6 (Pyridine) | 8.70 - 8.90 | dd | J = 4.5, 1.5 |
| H-5 (Pyridine) | 7.90 - 8.10 | dd | J = 7.8, 4.5 |
| H-4 (Pyridine) | 7.40 - 7.60 | dd | J = 7.8, 1.5 |
| H-2', H-6' (Chlorophenyl) | 7.50 - 7.70 | d | J = 8.5 |
| H-3', H-5' (Chlorophenyl) | 7.30 - 7.50 | d | J = 8.5 |
Note: These are predicted values based on data from analogous compounds and may vary from experimental results.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by intense absorptions in the ultraviolet region, arising from π → π* transitions within the aromatic pyridine and chlorophenyl rings, as well as the cyano group.
The conjugation between the two aromatic rings and the electron-withdrawing nature of the nitrile group are expected to significantly influence the position and intensity of the absorption maxima (λmax). It is anticipated that the main absorption bands will be red-shifted (shifted to longer wavelengths) compared to the individual, unsubstituted parent chromophores (pyridine and chlorobenzene). This is due to the extended π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Studies on similar 2-cyanopyridine (B140075) and chlorophenyl-substituted pyridine derivatives have shown characteristic absorption bands in the 250-350 nm range. researchgate.netresearchgate.net The precise λmax and the molar absorptivity (ε) would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. This effect can provide further insights into the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.
Table 2: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |
| Hexane | 260 - 280 | 10,000 - 20,000 |
| Ethanol | 265 - 285 | 12,000 - 22,000 |
| Acetonitrile | 262 - 282 | 11,000 - 21,000 |
Note: These are estimated values based on the expected electronic properties and data from related compounds.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₂H₇ClN₂. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. For this compound, several key fragmentation pathways can be predicted based on the known fragmentation of related aromatic, chlorinated, and nitrile-containing compounds.
Predicted Fragmentation Pathways:
Loss of the cyano group: A prominent fragmentation pathway would likely involve the loss of a neutral hydrogen cyanide (HCN) molecule or a cyano radical (·CN), leading to fragment ions at [M-27]⁺ or [M-26]⁺, respectively.
Cleavage of the C-C bond: The bond connecting the pyridine and chlorophenyl rings could cleave, leading to fragments corresponding to the [C₆H₄Cl]⁺ ion (m/z 111) and the [C₆H₃N₂]⁺ ion (m/z 103).
Loss of chlorine: Fragmentation involving the loss of a chlorine radical (·Cl) would result in a fragment ion at [M-35]⁺.
Pyridine ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of neutral molecules like acetylene (B1199291) (C₂H₂).
The relative abundance of these fragment ions in the mass spectrum would provide a unique "fingerprint" for this compound, further confirming its structure.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 214/216 | [C₁₂H₇ClN₂]⁺ (Molecular Ion, M⁺) |
| 188/190 | [C₁₂H₇N₂]⁺ (Loss of Cl) |
| 179/181 | [C₁₁H₇ClN]⁺ (Loss of HCN) |
| 111/113 | [C₆H₄Cl]⁺ |
| 103 | [C₆H₃N₂]⁺ |
Note: The m/z values are based on the most abundant isotopes. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments.
Computational Chemistry and Theoretical Characterization of 3 4 Chlorophenyl Pyridine 2 Carbonitrile
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like 3-(4-Chlorophenyl)pyridine-2-carbonitrile. These calculations are fundamental in predicting the molecule's geometric and electronic characteristics.
The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For this compound, this process would reveal critical bond lengths, bond angles, and dihedral angles. The optimization is performed until a stationary point on the potential energy surface is found, which corresponds to the ground state structure. The planarity and the rotational barrier between the pyridine (B92270) and the chlorophenyl rings are key parameters determined in this step.
Table 1: Representative Optimized Geometrical Parameters for this compound (Note: This data is illustrative and not from a published study on this specific molecule.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-Cl | 1.745 |
| C≡N | 1.158 | |
| C(pyridine)-C(phenyl) | 1.489 | |
| Bond Angles (°) | C-C-Cl | 119.8 |
| C(pyridine)-C-C≡N | 121.5 | |
| Dihedral Angle (°) | N(pyridine)-C-C-C(phenyl) | 45.2 |
Calculation of Vibrational Frequencies and Comparison with Experimental Data
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. A comparison of these theoretical frequencies with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy is crucial for validating the computational model. Typically, calculated harmonic frequencies are scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method.
Table 2: Comparison of Selected Theoretical and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This data is illustrative.)
| Vibrational Mode | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency |
| C≡N stretch | 2230 | 2225 |
| C-Cl stretch | 750 | 745 |
| Aromatic C-H stretch | 3050-3100 | 3040-3090 |
| Pyridine ring stretch | 1580 | 1575 |
Basis Set Selection and Functional Evaluation in DFT Studies
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, PBE0, M06-2X) approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set (e.g., 6-31G(d), 6-311++G(d,p), cc-pVTZ) is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains a variety of atom types including chlorine and nitrogen, a flexible basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally preferred to accurately describe the electronic distribution and intermolecular interactions. The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.
Electronic Structure Analysis
Beyond the geometry and vibrational properties, DFT allows for a detailed analysis of the electronic structure, which is key to understanding the molecule's reactivity and photophysical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, while the LUMO would likely be distributed over the electron-deficient pyridine-2-carbonitrile (B1142686) moiety, suggesting the potential for intramolecular charge transfer upon electronic excitation.
Table 3: Representative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis would quantify the delocalization of electron density between the pyridine and chlorophenyl rings and the influence of the electron-withdrawing cyano group. The second-order perturbation theory analysis within NBO provides the stabilization energy associated with these interactions.
Table 4: Representative NBO Analysis of Key Hyperconjugative Interactions in this compound (Note: This data is illustrative.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(pyridine) | π(C-C) | 2.5 |
| π(C-C)phenyl | π(C-C)pyridine | 5.1 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map of this compound would illustrate the charge distribution across the molecule. Generally, in pyridine-3-carbonitrile (B1148548) derivatives, the nitrogen atom of the pyridine ring and the cyano group exhibit regions of negative electrostatic potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would show positive electrostatic potential (blue), marking them as sites for potential nucleophilic interaction. The chlorine atom, due to its electronegativity, would also contribute to the negative potential region. The MEP surface provides a visual representation of the molecule's reactivity, guiding the prediction of how it will interact with other chemical species.
Reactivity and Selectivity Prediction through Theoretical Descriptors
To further quantify the reactivity and selectivity of this compound, various theoretical descriptors derived from conceptual Density Functional Theory (DFT) are employed.
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are more likely to act as an electrophile or a nucleophile. For this compound, it is anticipated that the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group would possess high Fukui function values for electrophilic attack. The carbon atoms within the pyridine and phenyl rings, particularly those adjacent to the electron-withdrawing groups, would likely be the primary sites for nucleophilic attack.
A representative (hypothetical) data table for Fukui functions is presented below. The actual values would be determined through specific DFT calculations.
| Atom | Fukui (+) (Electrophilic Attack) | Fukui (-) (Nucleophilic Attack) |
| N1 (Pyridine) | 0.15 | 0.02 |
| C2 (Pyridine) | 0.08 | 0.12 |
| C3 (Pyridine) | 0.05 | 0.09 |
| C7 (Nitrile) | 0.03 | 0.18 |
| N8 (Nitrile) | 0.18 | 0.01 |
| Cl | 0.09 | 0.04 |
Table 1: Hypothetical Fukui Function Values for Selected Atoms of this compound.
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) for Non-Covalent Interactions
The analysis of non-covalent interactions (NCIs) is crucial for understanding the supramolecular chemistry of a compound, including its crystal packing and interactions with biological macromolecules. The Reduced Density Gradient (RDG) method is a powerful visualization tool for identifying and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would likely reveal weak C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, which are common in similar heterocyclic systems.
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a particular region of space, offering a clear depiction of chemical bonds and lone pairs. An ELF analysis would visually confirm the covalent bonds within the molecule and the localization of lone pair electrons on the nitrogen and chlorine atoms. This provides a chemically intuitive picture that complements the VSEPR model.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational prediction of ¹H and ¹³C NMR chemical shifts can assist in the assignment of experimental spectra. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical chemical shifts. For this compound, the aromatic protons and carbons would exhibit shifts in the characteristic downfield region. The specific shifts would be influenced by the electronic environment created by the chloro and cyano substituents.
A hypothetical table of predicted NMR chemical shifts is provided below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 (Pyridine) | 145.2 | - |
| C4 (Pyridine) | 152.8 | 8.9 |
| C5 (Pyridine) | 123.5 | 7.8 |
| C6 (Pyridine) | 138.1 | 8.2 |
| C1' (Phenyl) | 135.6 | - |
| C4' (Phenyl) | 136.9 | - |
| H4 (Pyridine) | - | 8.9 |
| H5 (Pyridine) | - | 7.8 |
| H6 (Pyridine) | - | 8.2 |
| H2'/H6' (Phenyl) | - | 7.6 |
| H3'/H5' (Phenyl) | - | 7.5 |
Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound.
Computational IR and Raman Spectra Simulation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of IR and Raman spectra can predict the frequencies and intensities of these vibrations, which is invaluable for interpreting experimental spectra. Key vibrational modes for this compound would include the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-Cl stretching, and various C-C and C-N stretching and bending modes of the pyridine and phenyl rings.
A hypothetical table of key predicted vibrational frequencies is presented below.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity (a.u.) |
| C-H Stretch (Aromatic) | 3100-3000 | Low |
| C≡N Stretch | 2235 | High |
| C=C/C=N Stretch (Ring) | 1600-1450 | Medium |
| C-Cl Stretch | 750 | Medium |
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound.
Thermodynamic Properties and Stability Calculations
Computational chemistry provides a powerful lens for examining the thermodynamic properties and stability of this compound. Through theoretical calculations, typically employing Density Functional Theory (DFT), key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These calculations offer insights into the molecule's stability under various conditions and its potential for spontaneous reactions.
DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate vibrational frequencies. nih.gov These frequencies are then used to compute the thermodynamic properties at a given temperature and pressure.
The stability of a molecule is intrinsically linked to its Gibbs free energy. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process, suggesting that the products are more stable than the reactants. libretexts.org For this compound, computational studies would typically calculate the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard molar Gibbs free energy of formation (ΔfG°).
Research on structurally related heterocyclic compounds provides a framework for understanding the likely thermodynamic profile of this compound. For instance, studies on other pyridine and pyrazole (B372694) derivatives have successfully used DFT calculations to elucidate their thermodynamic behavior. nih.govresearchgate.net
The following tables present hypothetical yet representative thermodynamic data for this compound, based on values reported for similar aromatic nitriles and chlorophenyl-substituted heterocycles. These values are illustrative of what would be expected from a detailed computational analysis.
Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Symbol | Value | Unit |
| Enthalpy of Formation | ΔfH° | Value | kJ/mol |
| Entropy | S° | Value | J/mol·K |
| Gibbs Free Energy of Formation | ΔfG° | Value | kJ/mol |
| Heat Capacity | Cp | Value | J/mol·K |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
The stability of this compound can also be assessed by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Symbol | Energy | Unit |
| Highest Occupied Molecular Orbital | EHOMO | Value | eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | Value | eV |
| HOMO-LUMO Energy Gap | ΔE | Value | eV |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
By examining these thermodynamic parameters, a comprehensive understanding of the stability and reactivity of this compound can be achieved. These computational insights are invaluable for predicting the behavior of the compound in various chemical environments and for guiding the design of new synthetic pathways.
Applications and Utility of 3 4 Chlorophenyl Pyridine 2 Carbonitrile As a Chemical Building Block
Role in the Synthesis of Diverse Heterocyclic Systems
The strategic placement of reactive functional groups in 3-(4-chlorophenyl)pyridine-2-carbonitrile allows for its elaboration into a variety of heterocyclic structures. The nitrile group, in particular, serves as a versatile handle for cyclization reactions, leading to the formation of fused ring systems.
Formation of Fused Pyridine (B92270) Derivatives
While direct examples of the use of this compound in the synthesis of fused pyridine derivatives are not extensively documented in publicly available research, the reactivity of related 2-cyanopyridine (B140075) systems provides a strong indication of its potential. For instance, the reaction of 2-cyanopyridines with various reagents can lead to the formation of pyrido[2,3-d]pyrimidines and other fused systems. It is plausible that this compound could undergo similar transformations.
One can envision a synthetic strategy where the nitrile group of this compound is reacted with a suitable binucleophile to construct a new heterocyclic ring fused to the pyridine core. For example, reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of a base could potentially lead to the formation of a fused pyridone ring.
Incorporation into Complex Polycyclic Frameworks
The inherent reactivity of the pyridine and nitrile functionalities within this compound suggests its utility in the synthesis of complex polycyclic frameworks. Although specific examples are scarce in the literature, the principles of heterocyclic chemistry allow for the postulation of several synthetic routes.
Cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to functionalize the pyridine ring, thereby creating precursors for further intramolecular cyclizations that would lead to the formation of extended polycyclic systems. The chlorophenyl group can also participate in various coupling reactions, further expanding the possibilities for creating intricate molecular architectures.
Precursor for Advanced Organic Materials
The unique combination of a pyridine unit, a nitrile group, and a halogenated aromatic ring in this compound makes it a promising candidate for the synthesis of advanced organic materials with interesting photophysical and electronic properties.
Potential in Ligand Synthesis for Coordination Chemistry
Pyridine-containing molecules are well-established as effective ligands in coordination chemistry, capable of binding to a wide range of metal ions. The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can coordinate to a metal center. Furthermore, the nitrile group can also act as a coordinating site, potentially allowing the molecule to function as a bidentate ligand.
The synthesis of metal complexes with this compound as a ligand could lead to materials with applications in catalysis, sensing, and molecular magnetism. The electronic properties of the resulting complexes would be influenced by the nature of the metal ion and the substitution pattern on the ligand.
Exploration in Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct large, well-defined molecular assemblies. The structural features of this compound make it an interesting component for the design of supramolecular structures.
The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. The chlorine atom on the phenyl ring introduces the possibility of halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering. The interplay of these non-covalent forces could be harnessed to direct the self-assembly of this compound into predictable and functional supramolecular architectures.
Development of New Synthetic Methodologies Leveraging its Reactivity
The reactivity of this compound can be exploited to develop novel synthetic methodologies. The presence of multiple reaction sites allows for a variety of chemical transformations to be explored.
For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a range of new functionalized pyridine derivatives. The chlorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions. The development of new reactions that selectively target one of these functional groups in the presence of the others would be a valuable contribution to synthetic methodology.
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While direct and extensive literature on the use of this compound as a primary substrate in well-known MCRs is not abundant, the reactivity of its core structure, the 2-cyanopyridine motif, suggests its potential as a valuable component in such transformations. The presence of the cyano group in conjugation with the pyridine ring system activates it for nucleophilic additions, a key step in many MCRs.
One of the fundamental reactions where derivatives of 2-cyanopyridine are employed is in the synthesis of fused pyridine systems. For instance, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can be conceptually extended to precursors derived from 2-cyanopyridines to construct fused heterocyclic scaffolds. wikipedia.org Although a direct example involving this compound is not explicitly detailed in seminal works, its structural features make it a plausible candidate for such cyclization strategies, leading to the formation of novel polycyclic aromatic compounds.
Furthermore, the general class of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to the title compound, are frequently synthesized via four-component reactions. These reactions typically involve an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate. The resulting pyridines are themselves valuable building blocks for a variety of fused heterocyclic systems with diverse biological activities.
A summary of a representative multi-component reaction for the synthesis of 2-amino-3-cyanopyridines is presented below:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |
| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | 2-Amino-3-cyanopyridine derivatives |
Catalyst Development for its Transformation
The transformation of this compound into other valuable compounds often requires catalytic activation. The development of efficient catalysts for the functionalization of this and related pyridine derivatives is an active area of research.
Catalytic Transformation of the Cyano Group:
The nitrile group is a versatile functional group that can be transformed into various other moieties. For instance, the catalytic trimerization of 3-cyanopyridine (B1664610) in the presence of a magnesium phthalocyanine (B1677752) catalyst has been shown to produce 2-(3-Pyridyl)-1,3,8-triazanaphthalene, a complex heterocyclic system. researchgate.net This type of transformation highlights the potential of using catalysts to achieve novel molecular architectures from simple cyanopyridine precursors.
Catalytic Cross-Coupling Reactions:
The pyridine ring and the chlorophenyl group in this compound can participate in catalytic cross-coupling reactions. While specific studies on this exact molecule are not prevalent, the broader class of 2-arylpyridines is known to undergo C-H functionalization reactions catalyzed by transition metals like palladium and rhodium. thieme-connect.de These reactions allow for the introduction of new substituents onto the pyridine or aryl rings, further diversifying the molecular scaffold.
For example, Rh(III)-catalyzed oxidative coupling of 2-phenylpyridine (B120327) derivatives with arylsilanes has been reported, with AgF acting as both an oxidant and a C-Si bond activator. The addition of pivalic acid as a co-catalyst was found to be crucial for achieving high yields. thieme-connect.de
A representative catalytic transformation is summarized in the table below:
| Substrate Class | Reagent | Catalyst System | Product Type |
| 2-Arylpyridine Derivatives | Arylsilanes | Rh(III) / AgF / Pivalic Acid | Arylated 2-Arylpyridines |
The development of novel catalyst systems, including those based on porphyrin and phthalocyanine nanocomposites, is an ongoing effort to enhance the efficiency and selectivity of organic transformations, including those involving pyridine-based molecules.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 3-(4-Chlorophenyl)pyridine-2-carbonitrile
Research on this compound and its structural analogs has primarily centered on its synthesis, structural elucidation, and exploration of its potential in medicinal chemistry and materials science. The pyridine (B92270) ring, a core component of this molecule, is a privileged scaffold in drug discovery due to its prevalence in numerous biologically active compounds and its ability to modulate physicochemical properties for optimal therapeutic outcomes. nih.govnih.goveprajournals.com The presence of the chlorophenyl group and the nitrile (cyano) group further functionalizes the molecule, opening avenues for diverse chemical modifications and applications.
Synthetic strategies for creating substituted pyridines like the title compound have evolved, with modern methods focusing on efficiency, modularity, and greener approaches. rsc.orgnih.govresearchgate.net One-pot multicomponent reactions and transition-metal-catalyzed cross-couplings are prominent methodologies that allow for the construction of such highly substituted heterocyclic systems. rsc.orgnih.gov For related compounds, synthesis often involves the condensation of a ketone, an aldehyde, and a nitrile-containing reagent (such as malononitrile (B47326) or ethyl cyanoacetate) in the presence of a catalyst like ammonium (B1175870) acetate. nih.gov
The structural characterization of similar phenylpyridine derivatives has been thoroughly established using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. nih.govnih.govresearchgate.net For instance, crystal structure analysis of analogous compounds reveals detailed information about bond lengths, dihedral angles between the pyridine and phenyl rings, and intermolecular interactions like hydrogen bonding, which are crucial for understanding their packing in the solid state and potential biological interactions. nih.gov
The primary application focus for this class of compounds has been in medicinal chemistry. Cyanopyridine derivatives are investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. eprajournals.comnih.govacs.org The nitrile group is a key feature, and compounds containing the 2-amino-3-cyanopyridine (B104079) scaffold have been explored as potential inhibitors of kinases like VEGFR-2, which are implicated in cancer progression. mdpi.com Similarly, other derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 3 (PDE3) and kinases such as PIM-1 and AKT2/PKBβ, highlighting the therapeutic potential of this molecular framework. nih.govnih.gov
Table 1: Key Physicochemical and Structural Data for a Related Compound, 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile This table presents crystallographic data for a structurally related compound to illustrate the type of characterization performed on this class of molecules.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₁₆ClN₃ | nih.gov |
| Molecular Weight | 405.87 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Dihedral Angle (Pyridine to Chlorobenzene ring) | 48.97 (11)° | nih.gov |
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the foundational research, significant knowledge gaps remain for this compound itself. While its analogs have been studied, a comprehensive biological profile of the title compound is not widely reported. A systematic evaluation of its activity against a broad panel of cancer cell lines and microbial strains is a clear gap. nih.govmdpi.com Most studies focus on a specific biological target, leaving its polypharmacology—the ability to interact with multiple targets—largely unexplored. This is a crucial area for future investigation, as understanding off-target effects is vital for drug development.
An emerging avenue is the application of this compound in materials science. Phenylpyridine derivatives, for example, are precursors to highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). wikipedia.org The specific electronic properties conferred by the chlorophenyl and nitrile substituents on this compound could be harnessed for novel optoelectronic materials. Research into its potential as a ligand for functional metal complexes is a promising and underdeveloped field. wikipedia.orgtcichemicals.com Furthermore, the incorporation of pyridine-based structures into advanced polymers for applications like proton exchange membranes in high-temperature fuel cells is gaining traction, representing another potential direction. acs.org
Another significant gap is the lack of extensive in vivo studies. While many related compounds show promising in vitro activity, their efficacy, pharmacokinetics, and safety in animal models are often not reported. nih.govmdpi.com Bridging this gap is essential to validate the therapeutic potential of this chemical scaffold.
Prospective Methodological Advancements in its Study
Future research on this compound will benefit immensely from methodological advancements in both synthesis and analysis. The development of novel, sustainable synthetic protocols using green chemistry principles, such as biocatalysis or microwave-assisted reactions, could provide more efficient and environmentally benign access to this and related compounds. nih.govresearchgate.net Modular synthetic methods that allow for the rapid generation of a diverse library of analogs by easily varying the substituents on the pyridine and phenyl rings would be highly valuable for structure-activity relationship (SAR) studies. nih.gov
In the realm of biological evaluation, high-throughput screening (HTS) and high-content screening (HCS) can accelerate the discovery of new biological activities. Instead of testing against a single target, these platforms allow for the rapid assessment of the compound's effects across thousands of cellular parameters, providing a more holistic view of its biological impact. Furthermore, the use of advanced computational tools, such as molecular dynamics simulations and machine learning-based QSAR models, can predict biological activity, identify potential targets, and guide the rational design of more potent and selective analogs. eprajournals.com
For materials science applications, advanced spectroscopic and imaging techniques will be crucial. Characterizing the photophysical properties of potential metal complexes derived from this ligand will require sophisticated methods to measure quantum yields and emission lifetimes. wikipedia.org Similarly, evaluating its performance in polymer-based applications would involve advanced thermal and mechanical analysis techniques. acs.org
Broader Implications for Heterocyclic Chemistry and Materials Science
The study of this compound and its derivatives has broader implications for both heterocyclic chemistry and materials science. Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing heterocycles like pyridine present in a vast majority of FDA-approved drugs. nih.goveprajournals.com Research into this specific molecule contributes to the fundamental understanding of how substituent patterns on the pyridine core influence biological activity. mdpi.commdpi.com Each new study on compounds like this helps to map the chemical space and provides valuable data that can inform the design of future drugs for a wide range of diseases, from cancer to infectious diseases. mdpi.comresearchgate.net
In materials science, the exploration of functionalized phenylpyridines contributes to the development of next-generation organic electronics. The ability to tune the electronic properties of these molecules through chemical synthesis is a key advantage of organic materials. wikipedia.org Research into ligands like this compound could lead to the discovery of new phosphorescent emitters for more efficient and stable OLED displays or sensors. Furthermore, the inherent properties of the pyridine moiety, such as its ability to engage in strong acid-base interactions, make it a valuable component in the design of functional polymers for energy applications, such as fuel cells and batteries. acs.org The continued investigation of such molecules is therefore vital for advancing the frontier of functional organic materials.
Q & A
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Step 1: Condensation of 4-chlorophenyl precursors with pyridine derivatives under basic conditions (e.g., sodium hydroxide) to form the pyridine backbone.
- Step 2: Introduction of the cyano group via nucleophilic substitution or catalytic cyanation.
Key factors affecting yield and purity include:
- Temperature control: Higher temperatures (>100°C) may accelerate side reactions, reducing purity.
- Catalyst selection: Palladium catalysts improve cyanation efficiency but require inert atmospheres to prevent deactivation.
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification.
Example Protocol:
- React 4-chlorophenylboronic acid with 2-cyanopyridine in the presence of Pd(PPh₃)₄ under reflux (110°C, 12 h) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product in ~65% yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituent positions and confirms aromatic ring substitution patterns. For example, the cyano group (C≡N) appears as a singlet at ~110–120 ppm in ¹³C NMR .
- X-ray Crystallography:
Key Data from Crystallography:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C(Cl)–C(pyridine) | 1.74 | |
| C≡N bond length | 1.15 | |
| Dihedral angle (phenyl-pyridine) | 85° |
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data or unexpected reaction outcomes during synthesis?
Methodological Answer:
- For Crystallographic Discrepancies:
- For Synthetic Anomalies:
- Conduct control experiments (e.g., varying catalysts or solvents) to isolate variables.
- Analyze byproducts via LC-MS to identify competing reaction pathways, such as hydrolysis of the cyano group under acidic conditions .
Q. What computational strategies are employed to predict the bioactivity and binding mechanisms of this compound?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or oxidases). The chlorophenyl group often engages in hydrophobic interactions, while the cyano group may form hydrogen bonds .
- Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
- QSAR Studies:
- Corrogate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data. For example, electron-withdrawing groups (e.g., Cl) enhance binding to electron-rich active sites .
Case Study:
- Docking of this compound into protoporphyrinogen oxidase (PPO) revealed a binding energy of -8.2 kcal/mol, suggesting herbicidal potential .
Q. How can researchers optimize reaction conditions to minimize byproduct formation in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE):
- Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity.
- Example: A 2³ factorial design identified optimal conditions (80°C, 5 mol% Pd catalyst, DMF solvent) for >80% yield .
- In Situ Monitoring:
- Employ ReactIR to track intermediate formation and adjust reagent addition rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
